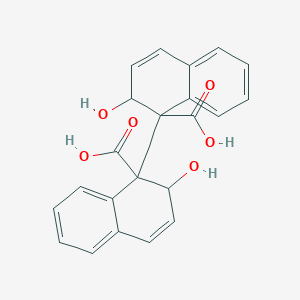
1,1'-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features two naphthalene rings connected by a methylene bridge, with each ring bearing a hydroxyl group and a carboxylic acid group. Its structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) typically involves the condensation of 2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure the reaction proceeds efficiently.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the condensation reaction.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) follows similar principles but on a larger scale. The process involves:
Reactant Purity: Using high-purity reactants to ensure the quality of the final product.
Reactor Design: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the product and remove any impurities.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1’-Methylenebis(2-hydroxy-3-naphthoic acid): Similar structure but with different substitution patterns.
2,2’-Methylenebis(4-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid): Different position of hydroxyl and carboxylic acid groups.
Uniqueness
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
681811-95-0 |
|---|---|
分子式 |
C23H20O6 |
分子量 |
392.4 g/mol |
IUPAC名 |
1-[(1-carboxy-2-hydroxy-2H-naphthalen-1-yl)methyl]-2-hydroxy-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H20O6/c24-18-11-9-14-5-1-3-7-16(14)22(18,20(26)27)13-23(21(28)29)17-8-4-2-6-15(17)10-12-19(23)25/h1-12,18-19,24-25H,13H2,(H,26,27)(H,28,29) |
InChIキー |
OUFUAQXCSKICMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(C2(CC3(C(C=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


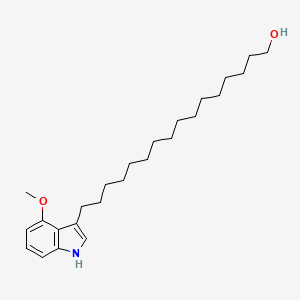
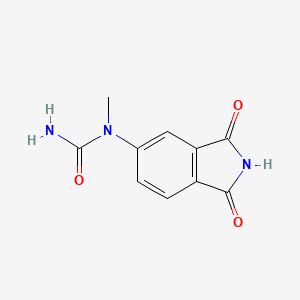
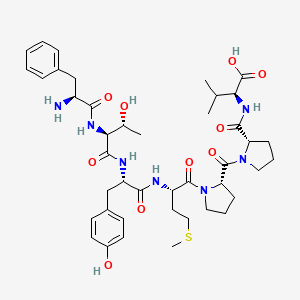
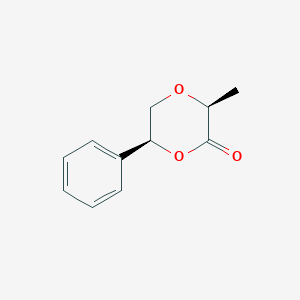
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
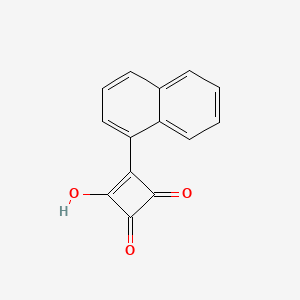
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)
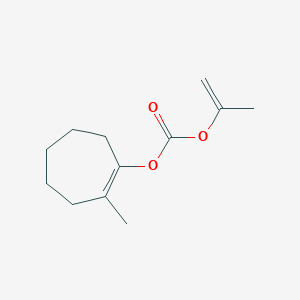

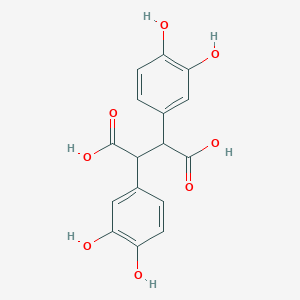
![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
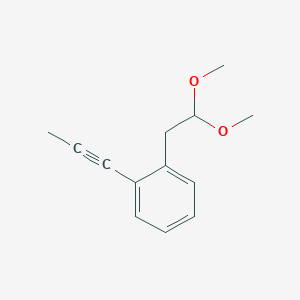
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
